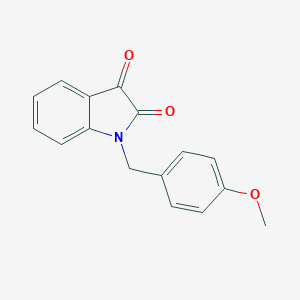

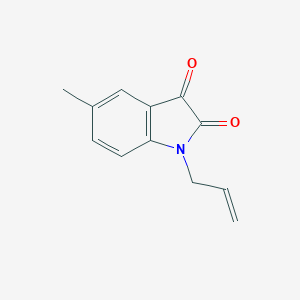

![molecular formula C18H20N2O B367122 (1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 537009-70-4](/img/structure/B367122.png)

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol, also known as IBNAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

科学研究应用

Electrochemical Properties and Redox Characteristics

The compound’s electrochemical behavior has been studied using cyclic voltammetry. Specifically, researchers have investigated the effect of substituents on its redox properties. Notably, the reversible electrochemical redox transformation from quinone to biradical occurs at positive potentials . This unique behavior makes it a promising candidate for applications in energy storage, sensors, or catalysis.

Organic Light-Emitting Diodes (OLEDs)

Another related compound, 4,4’-bis(1-(4-cyano-phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)biphenyl (CN-BPPI) , has been synthesized and studied. CN-BPPI exhibits morphologically stable amorphous films upon thermal evaporation, making it suitable for OLED applications . Its electronic and optical properties could contribute to efficient light emission in OLED devices.

Regiocontrolled Synthesis of Substituted Imidazoles

Imidazoles play a crucial role in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have expanded their utility. Researchers have focused on constructing specific bonds during imidazole formation, which could impact drug discovery, materials science, and catalysis .

作用机制

Target of Action

Similar benzimidazole derivatives have been known to exhibit antimicrobial activity , suggesting that their targets could be enzymes or proteins essential for microbial survival.

Mode of Action

It’s known that benzimidazole derivatives can interact with their targets through hydrogen bonding and other non-covalent interactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as DNA synthesis, protein synthesis, or cell wall synthesis.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may lead to the death of microbial cells by inhibiting essential cellular functions.

属性

IUPAC Name |

[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-13(2)15-9-7-14(8-10-15)11-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-10,13,21H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRLAQGNLWTFHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)

![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)